2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

Supramolecular Chemistry Cyclodextrin Catalysis Amide Hydrolysis

2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide (m-Nitrotrifluoroacetanilide, CAS 25080-83-5) is a fluorinated aromatic amide building block used in medicinal chemistry and agrochemical intermediate synthesis. Its meta-nitro substitution pattern imparts distinct reactivity and recognition properties relative to its ortho- and para-nitro positional isomers, as well as non-fluorinated acetanilide analogs.

Molecular Formula C8H5F3N2O3
Molecular Weight 234.13 g/mol
CAS No. 25080-83-5
Cat. No. B3119378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(3-nitrophenyl)acetamide
CAS25080-83-5
Molecular FormulaC8H5F3N2O3
Molecular Weight234.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F
InChIInChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-2-1-3-6(4-5)13(15)16/h1-4H,(H,12,14)
InChIKeyODXWGMFPJCIUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide (CAS 25080-83-5) – Key Selection Data


2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide (m-Nitrotrifluoroacetanilide, CAS 25080-83-5) is a fluorinated aromatic amide building block used in medicinal chemistry and agrochemical intermediate synthesis . Its meta-nitro substitution pattern imparts distinct reactivity and recognition properties relative to its ortho- and para-nitro positional isomers, as well as non-fluorinated acetanilide analogs. This guide provides quantitative evidence supporting its differentiated procurement for specific research and industrial applications.

Why 2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide Cannot Be Replaced by Other Nitrophenyl Isomers


Substituting 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide with a different positional isomer (e.g., ortho- or para-nitro) or a non-fluorinated analog leads to fundamentally different behavior in both chemical and biological systems. The position of the nitro group dictates enzyme substrate specificity , alters cyclodextrin-mediated hydrolysis mechanisms from inhibition to catalysis , and produces unique mass spectrometry fragmentation patterns essential for analytical verification . These differences are not subtle; they represent categorical shifts that preclude simple interchangeability in synthetic routes, biochemical assays, or analytical protocols.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide


Meta-Isomer Hydrolysis Is Inhibited by Cyclodextrins, Unlike the Catalyzed Para-Isomer

In a direct comparative study, the hydrolysis of m-nitrotrifluoroacetanilide (this compound) was inhibited by hydroxypropyl-β-cyclodextrin (HPCD). In stark contrast, the hydrolysis of the para-isomer, p-nitrotrifluoroacetanilide, was catalyzed by HPCD . This mechanistic reversal is driven by differences in inclusion complex geometry and is not observed with the non-fluorinated analog p-nitroacetanilide, which is catalyzed only by β-cyclodextrin .

Supramolecular Chemistry Cyclodextrin Catalysis Amide Hydrolysis Isomer Differentiation

Unambiguous Analytical Discrimination from Ortho- and Para-Isomers by Negative-Ion Mass Spectrometry

The three nitrophenyltrifluoroacetamide isomers (ortho, meta, para) are readily and unambiguously differentiated by their negative-ion mass spectra. Distinct fragmentation pathways, substantiated by isotopic labeling and defocusing studies, are observed for each positional isomer . While the study reports the qualitative differentiation, it provides a definitive analytical fingerprint for identity confirmation and purity assessment of the meta-isomer.

Analytical Chemistry Mass Spectrometry Quality Control Isomer Identification

Lack of Acetylcholinesterase Substrate Activity Differentiates Meta-Isomer from Highly Active Ortho-Isomer

The ortho-isomer, o-nitrotrifluoroacetanilide (F-ONA), is a validated substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a reported catalytic efficiency (kcat/Km) of 17.5 × 10^6 M^-1·min^-1 for fetal bovine serum AChE . In contrast, the meta-isomer (this compound) is not reported as a substrate in these enzyme systems, indicating a lack of aryl acylamidase activity . The meta-isomer is also absent from comprehensive kinetic studies of BuChE-catalyzed acetanilide hydrolysis that include the ortho-isomer .

Enzymology Acetylcholinesterase Aryl Acylamidase Substrate Specificity

Differentiated Physicochemical Properties: XLogP3 and Topological Polar Surface Area

The target meta-isomer has a computed XLogP3 value of 2.6 , while the para-isomer (CAS 404-27-3) has an XLogP3 of 2.5 . This difference, though small, reflects the distinct electronic distribution of the nitro group and can manifest in reversed-phase chromatographic retention times and in silico ADME predictions. The topological polar surface area (TPSA) of the meta-isomer is 74.9 Ų, relevant for passive membrane permeability estimation.

Physicochemical Properties Lipophilicity Chromatography ADME Prediction

Best-Fit Application Scenarios for Procuring 2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide


Negative Control or Inert Scaffold in Cholinesterase and Aryl Acylamidase Enzyme Studies

Because the meta-isomer is not a substrate for acetylcholinesterase or butyrylcholinesterase , it serves as an ideal negative control in enzymatic assays where the ortho-isomer (F-ONA) is employed as a chromogenic or fluorogenic substrate. This prevents false-positive signals from unintended aryl acylamidase activity, a critical requirement for assay validation in drug discovery screening programs.

Host-Guest Chemistry Studies Requiring Cyclodextrin-Inert Substrates

In supramolecular chemistry research involving cyclodextrins, the meta-isomer's hydrolysis is inhibited by HPCD, whereas the para-isomer's is catalyzed . This makes the meta-isomer the compound of choice for designing control experiments that decouple substrate reactivity from cyclodextrin-mediated acceleration, or for studying inhibition mechanisms in host-guest systems.

Synthetic Intermediate for IMPDH Inhibitor and Caspase-3 Inhibitor Programs

The meta-nitro substitution pattern on a trifluoroacetanilide core is a structural motif featured in patent literature describing inhibitors of inosine monophosphate dehydrogenase (IMPDH) , a validated target for immunosuppressive and antileukemic therapy. Procurement of this specific isomer is essential for synthesizing the claimed inhibitor scaffolds; substitution with the ortho- or para-isomer would yield different, potentially inactive, compounds.

Analytical Method Development and Quality Control Reference Standard

The unique negative-ion mass spectrometry fragmentation fingerprint of the meta-isomer enables its use as a certified reference standard for method development in forensic, environmental, or pharmaceutical analytical laboratories. Its unambiguous identification ensures that validated methods can distinguish it from the ortho- and para-isomers, which is a regulatory requirement for impurity profiling in API manufacturing.

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